REACTION_CXSMILES
|
[C:1]([C:4]1[C:10]([F:11])=[C:9](I)[C:7]([NH2:8])=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2].[C:14]([Cu])#[N:15].O>CN(C=O)C>[C:1]([C:4]1[C:10]([F:11])=[C:9]([C:14]#[N:15])[C:7]([NH2:8])=[C:6]([Cl:13])[CH:5]=1)(=[O:3])[CH3:2]
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
CUSTOM
|
Details
|
The precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WAIT
|
Details
|
boiled in 50 mL of MeOH for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The MeOH filtrate is concentrated
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(N)C(=C1F)C#N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.32 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |